Cas no 951993-68-3 (6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide)

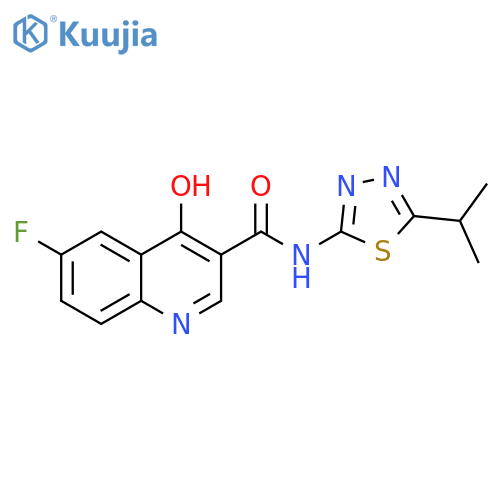

951993-68-3 structure

商品名:6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide

CAS番号:951993-68-3

MF:C15H13FN4O2S

メガワット:332.352724790573

CID:5431344

6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 6-fluoro-4-hydroxy-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-3-carboxamide

- 6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide

-

- インチ: 1S/C15H13FN4O2S/c1-7(2)14-19-20-15(23-14)18-13(22)10-6-17-11-4-3-8(16)5-9(11)12(10)21/h3-7H,1-2H3,(H,17,21)(H,18,20,22)

- InChIKey: UZYRIGVXVWRKDW-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC(F)=CC=2)C(O)=C(C(NC2=NN=C(C(C)C)S2)=O)C=1

6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3367-0104-15mg |

6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |

951993-68-3 | 90%+ | 15mg |

$89.0 | 2023-04-26 | |

| Life Chemicals | F3367-0104-20mg |

6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |

951993-68-3 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3367-0104-50mg |

6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |

951993-68-3 | 90%+ | 50mg |

$160.0 | 2023-04-26 | |

| Life Chemicals | F3367-0104-25mg |

6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |

951993-68-3 | 90%+ | 25mg |

$109.0 | 2023-04-26 | |

| Life Chemicals | F3367-0104-10mg |

6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |

951993-68-3 | 90%+ | 10mg |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3367-0104-30mg |

6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |

951993-68-3 | 90%+ | 30mg |

$119.0 | 2023-04-26 | |

| Life Chemicals | F3367-0104-10μmol |

6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |

951993-68-3 | 90%+ | 10μl |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3367-0104-1mg |

6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |

951993-68-3 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3367-0104-4mg |

6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |

951993-68-3 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3367-0104-40mg |

6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |

951993-68-3 | 90%+ | 40mg |

$140.0 | 2023-04-26 |

6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide 関連文献

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

951993-68-3 (6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide) 関連製品

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量